molecular formula C14H17Cl2NO B13376352 N-(2,3-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(2,3-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No.: B13376352
M. Wt: 286.2 g/mol
InChI Key: ZJKKIGRFIHYKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group and a tetramethylcyclopropane moiety, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 2,3-dichloroaniline with a suitable cyclopropanecarboxylic acid derivative. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can lead to various downstream effects, depending on the biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)piperazine: Shares the dichlorophenyl group but has a different core structure.

    N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide: Contains a similar dichlorophenyl group but with different functional groups.

    N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide: Another compound with a dichlorophenyl group but with a more complex structure.

Uniqueness

N-(2,3-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its tetramethylcyclopropane moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties.

Properties

Molecular Formula

C14H17Cl2NO

Molecular Weight

286.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H17Cl2NO/c1-13(2)11(14(13,3)4)12(18)17-9-7-5-6-8(15)10(9)16/h5-7,11H,1-4H3,(H,17,18)

InChI Key

ZJKKIGRFIHYKSP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.